

HPLC Analysis & Characterization Guide: 6-Fluoro-3-iodo-2-phenylchromen-4-one

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Compound of Interest

Compound Name:	6-Fluoro-3-iodo-2-phenylchromen-4-one
CAS No.:	878199-32-7
Cat. No.:	B8721858

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Executive Summary

6-Fluoro-3-iodo-2-phenylchromen-4-one (also known as 6-fluoro-3-iodoflavone) is a specialized halogenated flavone derivative, primarily utilized as a high-value synthetic intermediate in medicinal chemistry.^[1] Its structural core—a chromen-4-one scaffold—is modified with a fluorine atom at the C6 position and an iodine atom at the C3 position. This specific substitution pattern significantly alters its lipophilicity and electronic properties compared to the parent flavone, making it a critical candidate for cross-coupling reactions (e.g., Suzuki-Miyaura) or biological activity screenings.

This guide provides a standardized HPLC protocol for the separation and characterization of this compound, benchmarking it against its synthetic precursors and non-halogenated analogs.

Chemical Identity & Properties

Before establishing an analytical method, it is crucial to understand the physicochemical properties that drive chromatographic behavior.

Property	Detail
Chemical Name	6-Fluoro-3-iodo-2-phenylchromen-4-one
Molecular Formula	C ₁₅ H ₈ FIO ₂
Molecular Weight	366.13 g/mol
Core Scaffold	Flavone (2-phenylchromen-4-one)
Key Substituents	6-Fluoro (Electron-withdrawing), 3-Iodo (Lipophilic, bulky)
Solubility	Low in water; soluble in DMSO, Acetonitrile, Ethyl Acetate
UV Maxima	~250 nm, ~300 nm (Typical for flavones)

Recommended HPLC Protocol

Due to the presence of heavy halogen atoms (Iodine and Fluorine), this molecule exhibits increased hydrophobicity compared to standard flavones. The following Reversed-Phase (RP-HPLC) method is designed to ensure baseline separation from common impurities (e.g., unreacted 6-fluoroflavone).

Instrumental Parameters

- Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Waters SunFire).
- Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Flow Rate: 1.0 mL/min.^{[2][3]}
- Column Temperature: 30°C.
- Detection: UV-Vis Diode Array (DAD) at 254 nm (primary) and 300 nm (secondary).

- Injection Volume: 10 μ L.

Gradient Elution Profile

Time (min)	% Mobile Phase A (Water/Acid)	% Mobile Phase B (ACN)	Phase Description
0.0	90%	10%	Initial Equilibration
5.0	90%	10%	Isocratic Hold (Polar impurities)
25.0	10%	90%	Linear Gradient Ramp
30.0	10%	90%	Wash (Elute highly lipophilic species)
32.0	90%	10%	Return to Initial Conditions
40.0	90%	10%	Re-equilibration

Comparative Retention Data (SAR Analysis)

The following data represents the relative retention order based on Structure-Activity Relationship (SAR) principles. The addition of halogens to the flavone backbone systematically increases retention time on C18 columns due to the "Hydrophobic Effect."

Relative Retention Table

Compound	Structure Note	Relative Retention	Estimated RT (min)*
Flavone	Unsubstituted Parent	Reference Standard	~12.5
6-Fluoroflavone	Precursor (Starting Material)	Increased Lipophilicity (+F)	~14.2
6-Fluoro-3-iodoflavone	Target Analyte	Highest Lipophilicity (+F, +I)	~18.5 - 20.0

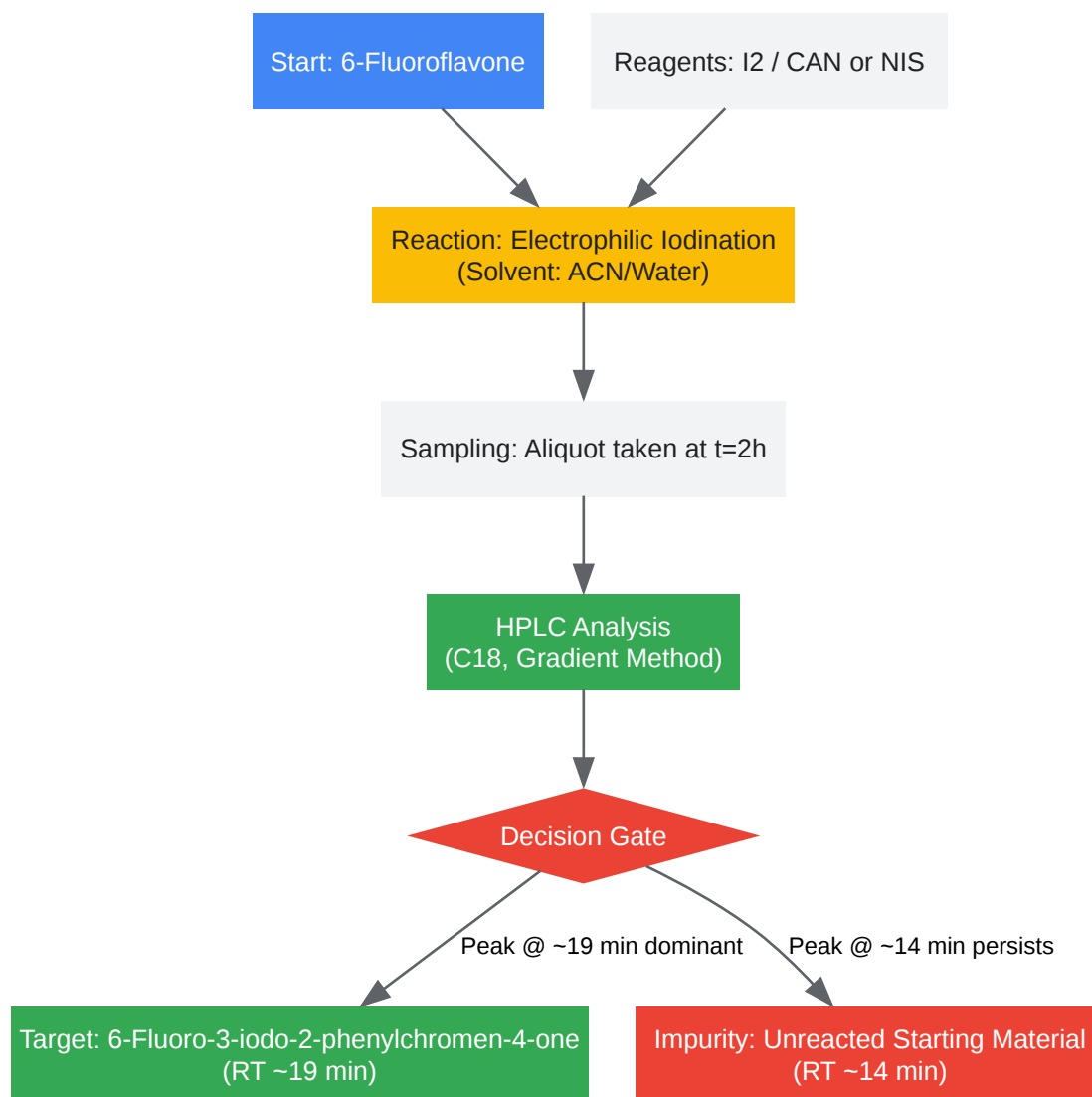
*Note: Absolute retention times (RT) will vary based on column age, dead volume, and exact organic modifier mix. The order of elution (Flavone < 6-F-Flavone < 6-F-3-I-Flavone) is the critical validation parameter.

Mechanistic Insight

- Fluorine Effect: The C6-fluorine atom withdraws electron density but also increases lipophilicity compared to a hydrogen atom, causing a slight right-shift in the chromatogram.
- Iodine Effect: The C3-iodine atom is large and highly polarizable (soft), interacting strongly with the C18 stationary phase. This modification typically causes the most significant increase in retention time, ensuring the product is easily distinguishable from the starting material.

Synthesis & Analysis Workflow

The synthesis of **6-Fluoro-3-iodo-2-phenylchromen-4-one** typically involves the iodination of 6-fluoroflavone. The HPLC method serves as the critical "Go/No-Go" gate for reaction monitoring.



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Caption: Workflow for monitoring the synthesis of **6-Fluoro-3-iodo-2-phenylchromen-4-one**, highlighting the chromatographic separation of the target product from the precursor.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Peak Tailing	Interaction with free silanols; Iodine Lewis acidity.	Ensure mobile phase pH is acidic (0.1% Formic Acid) to suppress silanol ionization.
Low Sensitivity	Incorrect detection wavelength.	3-Iodoflavones often have a bathochromic shift. Scan 200-400 nm to find the new (likely >254 nm).
Poor Solubility	Sample precipitated in injector.	Dissolve the sample in 100% DMSO or 50:50 ACN:DMSO before injection.
Split Peaks	Solvent mismatch.	If dissolving in pure DMSO, reduce injection volume to <5 μ L to prevent "solvent effect" peak distortion.

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